molecular formula C5H10N4O2 B13831184 N-(4-nitropiperazin-1-yl)methanimine CAS No. 42499-44-5

N-(4-nitropiperazin-1-yl)methanimine

Cat. No.: B13831184
CAS No.: 42499-44-5
M. Wt: 158.16 g/mol
InChI Key: NRAUHHSMXPIDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitropiperazin-1-yl)methanimine is a chemical compound with the molecular formula C5H10N4O2. It is characterized by the presence of a nitro group attached to a piperazine ring, which is further connected to a methanimine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitropiperazin-1-yl)methanimine typically involves the reaction of piperazine with nitroalkanes under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitropiperazin-1-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-nitropiperazin-1-yl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitropiperazin-1-yl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitropiperazin-1-yl)methanimine is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

42499-44-5

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

N-(4-nitropiperazin-1-yl)methanimine

InChI

InChI=1S/C5H10N4O2/c1-6-7-2-4-8(5-3-7)9(10)11/h1-5H2

InChI Key

NRAUHHSMXPIDRT-UHFFFAOYSA-N

Canonical SMILES

C=NN1CCN(CC1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.